molecular formula C16H19FN2O2S2 B2949543 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 955237-80-6

3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2949543
CAS RN: 955237-80-6
M. Wt: 354.46
InChI Key: SSPUXIZFSLEVBK-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, also known as compound X, is a synthetic compound with potential applications in medicinal chemistry research. The compound is of interest due to its unique chemical structure and potential for biological activity. In Additionally, we will list future directions for research involving this compound.

Scientific Research Applications

Compound X has potential applications in medicinal chemistry research. It has been shown to have activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. Additionally, it has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. It is also being investigated for its potential as an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X is not fully understood. However, it is believed to act through inhibition of specific enzymes or proteins involved in cellular processes such as cell division and inflammation. It may also act by disrupting protein-protein interactions.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X has a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X in lab experiments is its synthetic accessibility. The synthesis method is straightforward and can be easily scaled up for larger quantities. Additionally, the 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide has shown promising activity in various assays, making it a potentially useful tool for studying biological processes. One limitation of using 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X is its relatively low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research involving 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X. One area of interest is further investigation of its potential as a therapeutic agent for neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and identify specific targets for inhibition. Further optimization of the synthesis method may also lead to improved yields and purity of 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X. Finally, more studies are needed to evaluate the safety and toxicity of 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X in animal models.

Synthesis Methods

Compound X can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-fluorobenzene with 2-thiopheneacetic acid to form a key intermediate. This intermediate is then reacted with pyrrolidine and sulfonyl chloride to produce 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X. The synthesis method has been optimized to produce high yields and purity of 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X.

properties

IUPAC Name

3-fluoro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2S2/c17-14-4-3-5-15(10-14)23(20,21)18-11-16(13-6-9-22-12-13)19-7-1-2-8-19/h3-6,9-10,12,16,18H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPUXIZFSLEVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

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